5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

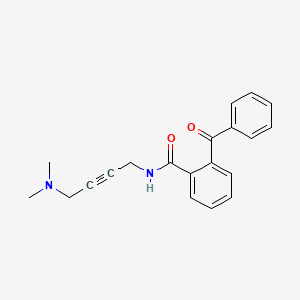

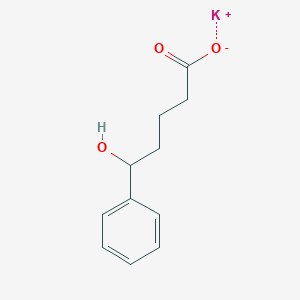

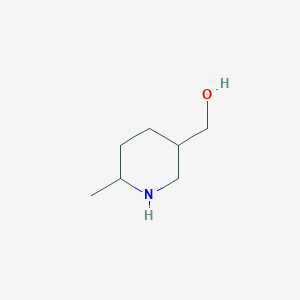

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride, often involves the reaction of a suitable precursor with thiosemicarbazide in the presence of a catalyst such as phosphorus oxychloride . The resulting compounds are then characterized using various spectroscopic methods .Molecular Structure Analysis

The molecular structure of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can be determined using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR . The exact structure can also be confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors . The specific reactions of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride would depend on the conditions and reagents used.Scientific Research Applications

Synthesis and Anticonvulsant Activities

Research has demonstrated the potential of 1,3,4-thiadiazol derivatives in medicinal chemistry, particularly in the synthesis of compounds with notable anticonvulsant properties. For instance, a study focused on the molecular sieves promoted, ultrasound-mediated synthesis of 3-(5-substituted-1,3,4-thiadiazol-2-ylimino)indolin-2-ones, showing some derivatives with significant protection against convulsions in animal models (Nikalje et al., 2015). Another study synthesized novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives, finding one compound particularly active in anticonvulsant tests (Foroumadi et al., 2007).

DNA Interactions and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazol have been explored for their DNA binding interactions, revealing their potential for therapeutic applications due to their ability to interact with DNA. For example, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative damage, with some compounds showing strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

The utility of 1,3,4-thiadiazol derivatives extends to the field of corrosion inhibition, where these compounds have shown promising results in protecting metals against corrosion in acidic environments. A study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel highlighted its effectiveness, achieving a high degree of protection (Attou et al., 2020).

Mechanism of Action

Target of Action

The primary target of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is considered an attractive target for cancer therapy .

Mode of Action

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .

Pharmacokinetics

The compound’s effectiveness in inhibiting the growth of cancer cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of STAT3 by 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride results in anti-proliferative effects on cancer cells . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress STAT3 .

Future Directions

The future directions for research on 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride and related compounds could involve further exploration of their biological activities and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Further studies could also focus on optimizing the synthesis and improving the properties of these compounds.

properties

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMLZGNBHKDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)

![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)

![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)